An In-depth Technical Guide to 1-Phenyl-2-amino-3-methylbutane: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 1-Phenyl-2-amino-3-methylbutane: Structure, Properties, and Synthetic Pathways
Abstract
This technical guide provides a comprehensive scientific overview of 1-Phenyl-2-amino-3-methylbutane, a chiral phenylethylamine derivative. While specific data for this molecule is not extensively available in public literature, this document synthesizes information from analogous compounds to present a detailed account of its chemical structure, stereoisomerism, predicted physicochemical properties, and analytical characterization methods. Furthermore, a plausible stereoselective synthetic route from L-valinol is proposed, along with a discussion of its potential pharmacological and toxicological profile based on the broader class of phenylethylamines. This guide is intended for researchers, scientists, and professionals in the fields of drug discovery, pharmacology, and analytical chemistry, offering a foundational understanding and practical insights into this compound.
Introduction: The Phenylethylamine Landscape
Phenethylamines are a broad class of organic compounds characterized by a phenyl ring attached to an ethylamine backbone. This structural motif is the foundation for a vast array of neuroactive substances, including endogenous neurotransmitters, pharmaceuticals, and potent psychoactive compounds.[1][2] The pharmacological effects of substituted phenethylamines can range from stimulant and entactogenic to hallucinogenic, primarily through their interaction with monoamine neurotransmitter systems.[3][4] 1-Phenyl-2-amino-3-methylbutane, with its chiral centers and structural similarity to other known stimulants, presents an interesting target for scientific investigation. This guide aims to provide a detailed technical resource on this specific molecule, drawing upon established chemical principles and data from closely related analogues.
Chemical Structure and Stereoisomerism
1-Phenyl-2-amino-3-methylbutane possesses two chiral centers, at the carbon bearing the phenyl group (C1) and the carbon bearing the amino group (C2). This gives rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The spatial arrangement of the substituents at these stereocenters is crucial, as it will dictate the molecule's interaction with chiral biological targets such as receptors and enzymes, leading to potentially different pharmacological and toxicological profiles for each stereoisomer.
Caption: The four stereoisomers of 1-Phenyl-2-amino-3-methylbutane.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₁₇N | |
| Molecular Weight | 163.26 g/mol | [5] |
| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar phenethylamines. |
| Boiling Point | ~230-250 °C at 760 mmHg | Estimated based on similar structures. |
| Melting Point | Not available; likely a low melting solid as the hydrochloride salt. | The freebase is likely an oil at room temperature. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether). | Typical for phenethylamines. |
| pKa (of the amine) | ~9.5 - 10.5 | Estimated based on similar primary amines. |
| LogP (Octanol-Water) | ~2.59 | [5] |
Stereoselective Synthesis Pathway
A plausible and efficient stereoselective synthesis of (1S,2S)-1-Phenyl-2-amino-3-methylbutane can be envisioned starting from the readily available chiral building block, L-valinol. This multi-step synthesis leverages well-established organic transformations to control the stereochemistry at both chiral centers.
Caption: Proposed stereoselective synthesis of (1S,2S)-1-Phenyl-2-amino-3-methylbutane.
Experimental Protocol: Synthesis of (1S,2S)-1-Phenyl-2-amino-3-methylbutane from L-Valinol
This protocol is a proposed synthetic route and should be adapted and optimized based on laboratory findings.
Step 1: Grignard Reaction to form the Amino Alcohol Intermediate
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To a solution of L-valinol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add phenylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol intermediate.
Step 2: Formation of the Azido Intermediate
-
Dissolve the crude amino alcohol from Step 1 in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 16 hours.
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Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Dissolve the resulting tosylate in dimethylformamide (DMF) and add sodium azide (1.5 eq).
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Heat the mixture to 80 °C and stir for 24 hours.
-
Cool the reaction, pour into water, and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azido intermediate.
Step 3: Reduction to the Final Product
-
Dissolve the crude azido intermediate in methanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Phenyl-2-amino-3-methylbutane. Purify by column chromatography on silica gel.
Analytical Characterization
Spectroscopic Analysis
5.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenyl-H | 7.1 - 7.4 | m | Aromatic protons. |
| CH-Ph | ~2.8 - 3.2 | m | Benzylic proton. |
| CH-NH₂ | ~2.5 - 2.9 | m | Proton adjacent to the amino group. |
| CH-(CH₃)₂ | ~1.5 - 1.9 | m | Methine of the isopropyl group. |
| NH₂ | ~1.0 - 2.5 | br s | Amine protons, chemical shift is concentration and solvent dependent. |
| CH₃ | ~0.8 - 1.2 | d | Diastereotopic methyl groups of the isopropyl moiety. |
5.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Phenyl-C (quaternary) | ~140 - 145 | |
| Phenyl-CH | ~125 - 130 | Aromatic carbons. |
| CH-Ph | ~45 - 55 | Benzylic carbon. |
| CH-NH₂ | ~50 - 60 | Carbon bearing the amino group. |
| CH-(CH₃)₂ | ~30 - 35 | Methine of the isopropyl group. |
| CH₃ | ~15 - 25 | Diastereotopic methyl carbons. |
5.1.3. Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| N-H stretch | 3300 - 3500 (two bands for primary amine) | Broad due to hydrogen bonding. |
| C-H stretch (aromatic) | 3000 - 3100 | |
| C-H stretch (aliphatic) | 2850 - 3000 | |
| C=C stretch (aromatic) | 1450 - 1600 | |
| N-H bend | 1590 - 1650 |
5.1.4. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 1-Phenyl-2-amino-3-methylbutane is expected to show a molecular ion peak (M⁺) at m/z = 163. Key fragmentation patterns would likely involve the benzylic cleavage to form a tropylium ion (m/z = 91) and cleavage adjacent to the amino group.
Chromatographic Analysis: Chiral Separation
The enantiomers of 1-Phenyl-2-amino-3-methylbutane can be separated and quantified using chiral High-Performance Liquid Chromatography (HPLC). A method based on a polysaccharide-derived chiral stationary phase (CSP) is proposed.[8][9]
Caption: Workflow for the chiral separation of 1-Phenyl-2-amino-3-methylbutane enantiomers.
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the racemic mixture of 1-Phenyl-2-amino-3-methylbutane in the mobile phase to a concentration of approximately 1 mg/mL.
Predicted Pharmacological and Toxicological Profile
Potential Mechanism of Action
Based on its structural similarity to other phenethylamines, 1-Phenyl-2-amino-3-methylbutane is predicted to act as a central nervous system (CNS) stimulant. Its primary mechanism of action is likely to involve the modulation of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin.[1][3]
Caption: Predicted mechanism of action of 1-Phenyl-2-amino-3-methylbutane.
The compound may act as a releasing agent and/or a reuptake inhibitor of these neurotransmitters, leading to increased concentrations in the synaptic cleft and subsequent stimulation of postsynaptic receptors. The specific stereoisomers may exhibit different affinities for monoamine transporters and receptors.
Potential Pharmacological Effects
The expected pharmacological effects include increased alertness, euphoria, and sympathomimetic effects such as increased heart rate and blood pressure. Depending on its interaction with serotonin receptors, it may also possess empathogenic or hallucinogenic properties.[10][11]
Toxicological Concerns
The toxicology of 1-Phenyl-2-amino-3-methylbutane has not been specifically studied. However, based on the known toxic effects of other phenethylamines, potential adverse effects could include:
-
Cardiovascular: Tachycardia, hypertension, arrhythmias, and in severe cases, cardiac arrest.[[“]]
-
Neurological: Agitation, anxiety, paranoia, seizures, and neurotoxicity with high doses or prolonged use.[[“]]
-
Psychiatric: Psychosis, hallucinations, and potential for dependence and abuse.[[“]]
-
Other: Hyperthermia, rhabdomyolysis, and metabolic acidosis.[4]
Safety and Handling
1-Phenyl-2-amino-3-methylbutane should be handled as a potentially potent psychoactive substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. In case of accidental exposure, seek immediate medical attention.
Conclusion
1-Phenyl-2-amino-3-methylbutane is a chiral phenylethylamine with the potential for complex pharmacology. This guide has provided a comprehensive overview of its chemical structure, predicted properties, a plausible stereoselective synthesis, and analytical characterization methods, based on established chemical principles and data from analogous compounds. Further experimental investigation is required to fully elucidate the specific properties and biological activity of each of its stereoisomers. The information presented herein serves as a valuable resource for researchers and scientists interested in the study of this and related compounds.
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